[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride
CAS No.: 136611-72-8
VCID: VC11675332
Molecular Formula: C19H28ClN
Molecular Weight: 305.9 g/mol
* For research use only. Not for human or veterinary use.
![[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride - 136611-72-8](/images/structure/VC11675332.png)
Description |
[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride is a complex organic compound featuring a unique adamantyl structure. This compound is notable for its potential applications in medicinal chemistry and materials science. The adamantyl group provides significant stability and rigidity, making it an interesting subject for research and development. Synthesis MethodsThe synthesis of [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride typically involves multiple steps:
Chemical Reactions and Applications
Biological Activity and Research Applications[(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride has garnered attention in pharmacological research due to its potential biological activity, particularly in modulating neurotransmitter systems. The adamantyl moiety enhances lipophilicity, facilitating the compound's ability to cross biological membranes and reach target sites within the central nervous system (CNS).
Comparison with Similar CompoundsWhile [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride shares a similar adamantyl core with other compounds, its unique combination of the adamantyl and dimethylphenyl groups provides distinct physical and chemical properties. This makes it a valuable subject for research and development in various fields. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 136611-72-8 | ||||||||||||
Product Name | [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride | ||||||||||||
Molecular Formula | C19H28ClN | ||||||||||||
Molecular Weight | 305.9 g/mol | ||||||||||||
IUPAC Name | [(5S,7R)-3-(3,4-dimethylphenyl)-1-adamantyl]methanamine;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C19H27N.ClH/c1-13-3-4-17(5-14(13)2)19-9-15-6-16(10-19)8-18(7-15,11-19)12-20;/h3-5,15-16H,6-12,20H2,1-2H3;1H/t15-,16+,18?,19?; | ||||||||||||
Standard InChIKey | MBWPHPBYIQROEK-OHYSPEQZSA-N | ||||||||||||
Isomeric SMILES | CC1=C(C=C(C=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)CN)C.Cl | ||||||||||||
SMILES | CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl | ||||||||||||
Canonical SMILES | CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN)C.Cl | ||||||||||||
PubChem Compound | 134128987 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume